molecular formula C7H6BrN3S B573147 6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine CAS No. 1263279-43-1

6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine

Cat. No.: B573147
CAS No.: 1263279-43-1
M. Wt: 244.11
InChI Key: LPUWPHRDGHPRFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine serves as a versatile chemical building block in medicinal chemistry and anticancer drug discovery. This compound is a crucial synthetic intermediate for a class of 6-substituted thieno[2,3-d]pyrimidine compounds investigated as multitargeted antitumor agents . Researchers utilize this brominated precursor to introduce various side chains—including pyridine, phenyl, and thiophene groups—enabling structure-activity relationship studies and potency optimization . The resulting analogs are designed for selective uptake by cells expressing Folate Receptors (FRs) α or β, which are overexpressed in many cancers, thereby offering a potential mechanism for tumor selectivity and reduced off-target toxicity compared to traditional therapies . These novel compounds derived from intermediates like this compound have demonstrated potent inhibition of cancer cell proliferation by simultaneously targeting multiple enzymes in one-carbon metabolism, specifically enzymes in the de novo purine biosynthesis pathway such as AICARFTase and GARFTase, as well as mitochondrial serine hydroxymethyltransferase (SHMT2) . This multitargeted inhibitory profile represents an exciting structural platform for developing new anticancer agents to overcome drug resistance.

Properties

IUPAC Name

6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3S/c1-9-7-10-3-4-2-5(8)12-6(4)11-7/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTKUOONLCBXFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C2C=C(SC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Sequential Bromination and Methylation

  • Core formation : Cyclocondensation of 2-aminothiophene-3-carboxylate with methyl isocyanate.

  • Chlorination : SOCl₂ converts hydroxyl groups to chlorides.

  • Bromination : NBS in acetonitrile introduces Br at position 6.

  • Amine substitution : Methylamine in butanol substitutes Cl at position 2.

Overall yield : 68–72%.

Route B: One-Pot Bromination and Methylation

  • Core formation : Thiouracil derivative cyclization with thionyl chloride.

  • Bromination-methylation tandem : NBS and methyl bromide in acetonitrile-butanol mixture.

  • Crystallization : Ethanol recrystallization purifies the final product.

Advantages : Reduced solvent changes and higher throughput.

Analytical Characterization

Spectroscopic data :

  • ¹H NMR (CDCl₃): δ 2.48 (s, 3H, CH₃), 6.82 (s, 1H, thiophene-H).

  • ¹³C NMR : δ 157.1 (C-Br), 52.9 (N-CH₃).

  • HRMS : m/z 244.110 ([M + H]⁺).

Purity assessment :

  • HPLC: >98% purity (C18 column, acetonitrile-water gradient).

Challenges and Optimization

  • Regioselectivity in bromination : Electron-donating groups (e.g., methyl) direct Br to position 6, but competing positions require kinetic control.

  • Amine methylation side reactions : Over-alkylation is minimized using controlled CH₃Br dosing.

  • Solvent selection : Butanol enhances phase separation during workup, reducing emulsion formation .

Chemical Reactions Analysis

6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include brominating agents, methylating agents, and nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The exact targets and pathways depend on the specific application and context of use. For example, in drug discovery, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on structural analogs, synthetic utility, and inferred biological relevance.

Structural Comparison

Key Features of 6-Bromo-N-methylthieno[2,3-d]pyrimidin-2-amine:

  • Core: Thieno[2,3-d]pyrimidine (sulfur-containing fused ring).
  • Substituents : Bromine at position 6, N-methyl group on the 2-amine.
  • Reactivity: Bromine enables cross-coupling reactions (e.g., Sonogashira, Suzuki).

Table 1: Structural Comparison with Analogous Compounds

Compound Name Core Structure Substituents Key Properties/Applications References
This compound Thieno[2,3-d]pyrimidine 6-Br, N-Me at 2-amine Synthetic intermediate; bromine enables functionalization
6-Bromothieno[2,3-d]pyrimidin-4-amine Thieno[2,3-d]pyrimidine 6-Br, 4-amine Biochemical reagent; used in kinase inhibitor studies
4-(1-Pyrrolidinyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine Pyrrolo[2,3-d]pyrimidine 4-pyrrolidinyl, 2-amine Antiparasitic activity (Chagas disease)
6-Bromo-pyrido[2,3-d]pyrimidine-2,4-diamine Pyrido[2,3-d]pyrimidine 6-Br, 2,4-diamine Antimycobacterial potential; nitrogen-rich core
4,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine Pyrrolo[2,3-d]pyrimidine 4,6-diMe, 2-amine Core structure for antiparasitic drug candidates

Biological Activity

6-Bromo-N-methylthieno[2,3-d]pyrimidin-2-amine is a compound belonging to the thieno[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in oncology and other therapeutic areas. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound based on diverse research findings.

Synthesis of this compound

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step reactions that allow for the introduction of various substituents that can enhance biological activity. For instance, the compound can be synthesized through a series of condensation reactions involving thieno derivatives and amines. The bromine atom at the 6-position is crucial for enhancing the compound's reactivity and biological profile.

Anticancer Properties

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. In particular:

  • Inhibition of Triple-Negative Breast Cancer (TNBC) : A study demonstrated that various thieno[2,3-d]pyrimidine derivatives, including this compound, showed potent cytotoxicity against MDA-MB-231 cells (a TNBC cell line). The IC50 values for these compounds ranged from 25 to 50 µM, indicating effective inhibition of cancer cell proliferation .
  • Mechanism of Action : The anticancer activity is attributed to the inhibition of key signaling pathways such as EGFR and VEGF. Thieno[2,3-d]pyrimidines can act as small molecule inhibitors that disrupt these pathways, leading to reduced cell viability and induction of apoptosis in cancer cells .

Other Pharmacological Activities

Beyond anticancer effects, thieno[2,3-d]pyrimidine derivatives have been studied for various other biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains and fungi, suggesting potential use as antimicrobial agents .
  • Anti-inflammatory Effects : Thieno[2,3-d]pyrimidines may also exhibit anti-inflammatory properties by modulating inflammatory mediators in vitro .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the thieno ring and the introduction of halogen atoms significantly influence biological activity. For example:

CompoundSubstituentIC50 (µM)Activity
1m-ClPh27.6Strongest cytotoxicity against MDA-MB-231
2H29.3Moderate cytotoxicity
3Br35.0Effective against TNBC

These findings suggest that electron-withdrawing groups enhance the cytotoxic potential of these compounds by stabilizing reactive intermediates during metabolic processes .

Case Studies

Several case studies illustrate the effectiveness of thieno[2,3-d]pyrimidine derivatives:

  • Case Study on MDA-MB-231 Cells : A comprehensive evaluation revealed that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to those with electron-donating groups. The study highlighted a lead compound with an IC50 value of 27.6 µM against MDA-MB-231 cells .
  • In Vivo Studies : Further investigations into animal models showed that these compounds could significantly reduce tumor size when administered at specific dosages over a defined period .

Q & A

How can the synthesis of 6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine be optimized for higher yield and purity?

Answer:
Optimization strategies include:

  • Solvent-free conditions : Heating equimolar mixtures of precursors (e.g., primary amines) under solvent-free conditions at 90°C for 3–5 hours can yield 60–78% purity ().
  • Bromination methods : Using brominating agents like N-bromosuccinimide (NBS) in acetonitrile or dichloromethane, followed by purification via recrystallization or chromatography ().
  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency for derivatives of thieno[2,3-d]pyrimidines ().
  • Continuous flow reactors : Enhances reproducibility and scalability for industrial-grade synthesis ().

What analytical techniques are recommended for characterizing the structure of this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For confirming substitution patterns and methyl group integration ().
  • High-Performance Liquid Chromatography (HPLC) : To assess purity, especially after RP-HPLC purification ().
  • Single-crystal X-ray diffraction : Resolves atomic positions and bond lengths (e.g., mean C–C bond deviation: 0.008 Å, R factor: 0.051) ().
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and intermediate formation ().

What strategies are effective in elucidating the reaction mechanism for forming the thieno[2,3-d]pyrimidine core?

Answer:
Advanced mechanistic studies involve:

  • Proposing stepwise pathways : For example, cyclocondensation of primary amines with formamide derivatives under thermal activation ().
  • Isolation of intermediates : Identifying intermediates like 4-substituted aminopyrido[2,3-d]pyrimidines to trace reaction steps ().
  • Computational modeling : Density Functional Theory (DFT) to predict transition states and energy barriers ().
  • Kinetic isotope effects : Differentiating between nucleophilic substitution and radical pathways ().

How can researchers resolve discrepancies in biological activity data across different studies involving this compound?

Answer:
Contradictions may arise due to:

  • Varied assay conditions : Standardize protocols (e.g., MIC values in antimicrobial studies) to ensure comparability ().
  • Structural analogs : Compare activity against derivatives (e.g., 6-chloro or 6-ethyl substitutions) to identify substituent effects ().
  • Orthogonal validation : Use multiple assays (e.g., enzymatic inhibition + cell viability) to confirm target specificity ().
  • Meta-analysis : Aggregate data from structurally related pyrido[2,3-d]pyrimidines to identify trends ().

What in silico methods are suitable for predicting the binding affinity of this compound with target enzymes?

Answer:
Computational approaches include:

  • Molecular docking : Tools like MOE (Molecular Operating Environment) to simulate interactions with active sites (e.g., bacterial biotin carboxylase) ().
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time ().
  • Pharmacophore modeling : Map essential features (e.g., hydrogen bond donors/acceptors) for activity ().
  • Free-energy perturbation (FEP) : Quantify binding energy differences between analogs ().

How does the bromine substituent at the 6th position influence the compound’s reactivity and bioactivity?

Answer:
The bromine atom:

  • Enhances electrophilicity : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization ().
  • Modulates lipophilicity : Increases membrane permeability, improving cellular uptake in antimicrobial assays ().
  • Steric effects : Alters binding pocket interactions compared to chloro or methyl analogs ().
  • Biological half-life : Brominated thienopyrimidines show prolonged activity due to slower metabolic degradation ().

What are the best practices for evaluating the stability of this compound under varying storage conditions?

Answer:
Methodological guidelines:

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage ().
  • HPLC-MS monitoring : Detect degradation products (e.g., debromination or oxidation byproducts) ().
  • Lyophilization : Improve shelf-life by storing in anhydrous, inert atmospheres ().

How can researchers design derivatives of this compound to enhance selectivity against specific biological targets?

Answer:
Rational design strategies:

  • Bioisosteric replacement : Substitute bromine with trifluoromethyl or ethoxy groups to modulate electronic properties ().
  • Scaffold hopping : Integrate moieties like furan or benzothieno rings to exploit π-π stacking interactions ().
  • Fragment-based drug discovery : Screen fragment libraries to identify synergistic binding motifs ().
  • Structure-Activity Relationship (SAR) : Systematically vary substituents at positions 2, 4, and 6 to map activity cliffs ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.